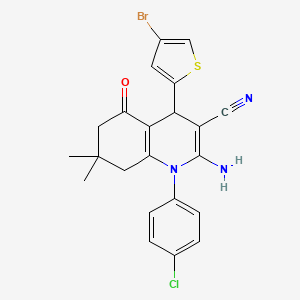![molecular formula C13H11BrN2O3 B11545024 N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11545024.png)
N'-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(5-ブロモフラン-2-イル)メチリデン]-4-メトキシベンゾヒドラジドは、シッフ塩基と呼ばれる化合物のクラスに属しています。シッフ塩基は、炭素原子と窒素原子間の二重結合を含む官能基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
N'-[(E)-(5-ブロモフラン-2-イル)メチリデン]-4-メトキシベンゾヒドラジドの合成は、通常、5-ブロモフラン-2-カルバルデヒドと4-メトキシベンゾヒドラジドとの縮合反応を含みます。反応は通常、エタノール溶媒中で還流条件下で行われます。 反応混合物を加熱してシッフ塩基の形成を促進し、生成物は再結晶によって精製されます .
工業生産方法
N'-[(E)-(5-ブロモフラン-2-イル)メチリデン]-4-メトキシベンゾヒドラジドの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、工業規模でより高い収率と純度を達成するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
N'-[(E)-(5-ブロモフラン-2-イル)メチリデン]-4-メトキシベンゾヒドラジドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応する酸化物を生成するように酸化することができます。
還元: 還元反応は、シッフ塩基を対応するアミンとアルデヒドに戻すことができます。
置換: フラン環の臭素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用することができます。
生成される主な生成物
酸化: この化合物の対応する酸化物。
還元: 5-ブロモフラン-2-カルバルデヒドと4-メトキシベンゾヒドラジド。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
科学研究アプリケーション
N'-[(E)-(5-ブロモフラン-2-イル)メチリデン]-4-メトキシベンゾヒドラジドは、いくつかの科学研究アプリケーションを持っています。
科学的研究の応用
N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
作用機序
N'-[(E)-(5-ブロモフラン-2-イル)メチリデン]-4-メトキシベンゾヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、金属イオンと配位錯体を形成することができ、その後、酵素などの生体分子と相互作用することができます。この相互作用は、酵素活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と分子標的は、特定のアプリケーションと研究されている生物システムによって異なります .
類似化合物の比較
類似化合物
- N'-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N'-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N'-[(5-ブロモ-2-ヒドロキシ-3-メトキシベンジリデン)-4-メトキシベンゾヒドラジド
独自性
N'-[(E)-(5-ブロモフラン-2-イル)メチリデン]-4-メトキシベンゾヒドラジドは、ブロモフラン部分の存在によりユニークです。この部分により、独特の化学的および生物学的特性が得られます。臭素原子はさまざまな置換反応に関与することができ、フラン環は金属イオンとの配位錯体の形成能力を高めることができます。これらの特徴により、研究および産業アプリケーションにとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(5-bromofuran-2-yl)methylidene]-4-methoxybenzohydrazide is unique due to the presence of the bromofuran moiety, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, and the furan ring can enhance the compound’s ability to form coordination complexes with metal ions. These features make it a valuable compound for research and industrial applications.
特性
分子式 |
C13H11BrN2O3 |
|---|---|
分子量 |
323.14 g/mol |
IUPAC名 |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C13H11BrN2O3/c1-18-10-4-2-9(3-5-10)13(17)16-15-8-11-6-7-12(14)19-11/h2-8H,1H3,(H,16,17)/b15-8+ |
InChIキー |
DDKZUWCYBUIKRK-OVCLIPMQSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)Br |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-fluoroaniline](/img/structure/B11544946.png)
![N-({N'-[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11544950.png)
![2-(3-nitrophenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11544960.png)
![(4E)-2-(4-tert-butylphenyl)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11544968.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-[4-(decyloxy)phenyl]urea](/img/structure/B11544976.png)

![2-chloro-5-iodo-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B11544984.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11544992.png)
![Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11545000.png)
![4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate](/img/structure/B11545012.png)

![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(2-oxo-2-phenylethyl)sulfanyl]acetohydrazide](/img/structure/B11545036.png)
![Ethyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11545049.png)
![N-[(Furan-2-YL)methyl]-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11545053.png)
